molecular formula C8H15Cl2N3 B13571386 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride

Cat. No.: B13571386
M. Wt: 224.13 g/mol
InChI Key: XKUSCNSKQZBVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a condensation reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the cyclization of an α-haloketone with an amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,5-a]pyridines.

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-6-10-4-8-3-2-7(9)5-11(6)8;;/h4,7H,2-3,5,9H2,1H3;2*1H

InChI Key

XKUSCNSKQZBVPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1CC(CC2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.